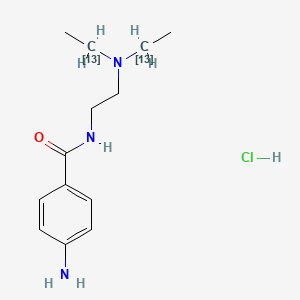
Procainamide-13C2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procainamide-13C2 (hydrochloride) is a stable isotope-labeled compound of procainamide hydrochloride. Procainamide hydrochloride is an antiarrhythmic agent used in the study of cardiac arrhythmias. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Procainamide-13C2 (hydrochloride) is synthesized by incorporating carbon-13 isotopes into the procainamide molecule. The synthesis involves the reaction of 4-aminobenzoic acid with 2-diethylaminoethylamine in the presence of carbon-13 labeled reagents. The reaction is typically carried out under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
The industrial production of procainamide-13C2 (hydrochloride) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to handle the carbon-13 labeled reagents and ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Procainamide-13C2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetylprocainamide.
Reduction: Reduction reactions can convert procainamide-13C2 (hydrochloride) back to its parent amine.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
- **Ox
Eigenschaften
Molekularformel |
C13H22ClN3O |
|---|---|
Molekulargewicht |
273.77 g/mol |
IUPAC-Name |
4-amino-N-[2-[di((113C)ethyl)amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i3+1,4+1; |
InChI-Schlüssel |
ABTXGJFUQRCPNH-ZPGUIXIESA-N |
Isomerische SMILES |
C[13CH2]N(CCNC(=O)C1=CC=C(C=C1)N)[13CH2]C.Cl |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
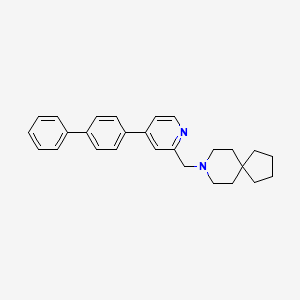
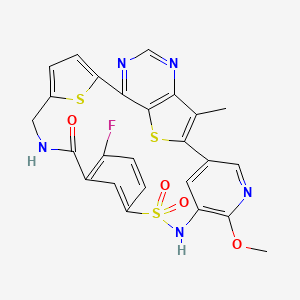
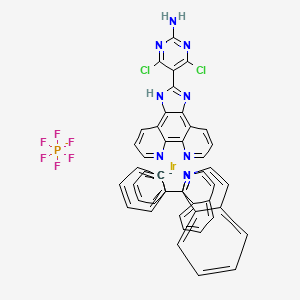
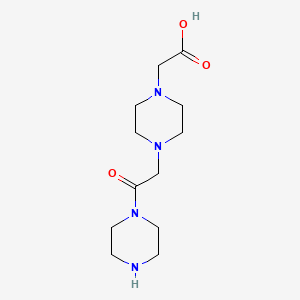
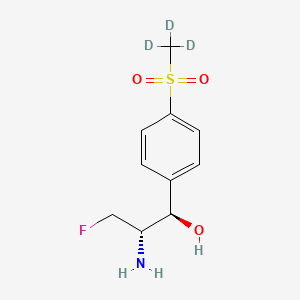
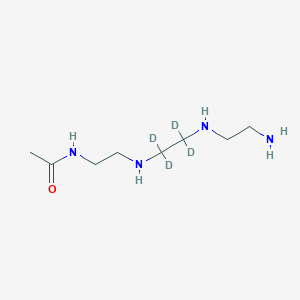
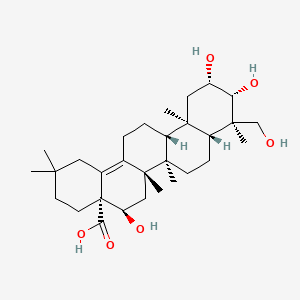

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
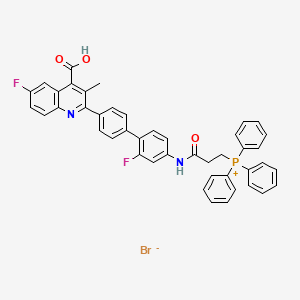
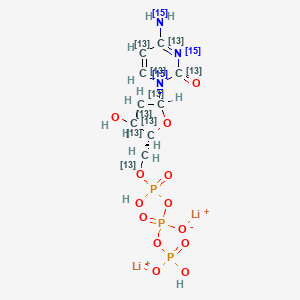
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
